Cas no 478030-15-8 (4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)
![4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE structure](https://ja.kuujia.com/scimg/cas/478030-15-8x500.png)
4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE 化学的及び物理的性質
名前と識別子
-
- 4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE
- 4-methyl-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide
- 4-Piperidinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 2-(4-methylbenzoyl)hydrazide
- N'-(4-methylbenzoyl)-1-tosylpiperidine-4-carbohydrazide
- N'-(4-methylbenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide
- MLS000856559
- HMS2754K19
- SMR000274916
-
- インチ: 1S/C21H25N3O4S/c1-15-3-7-17(8-4-15)20(25)22-23-21(26)18-11-13-24(14-12-18)29(27,28)19-9-5-16(2)6-10-19/h3-10,18H,11-14H2,1-2H3,(H,22,25)(H,23,26)
- InChIKey: WDJSQZUYLGQRKS-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(N1CCC(C(NNC(C2C=CC(C)=CC=2)=O)=O)CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 667
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 104
4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629579-1mg |
N'-(4-methylbenzoyl)-1-tosylpiperidine-4-carbohydrazide |
478030-15-8 | 98% | 1mg |
¥428.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629579-10mg |
N'-(4-methylbenzoyl)-1-tosylpiperidine-4-carbohydrazide |
478030-15-8 | 98% | 10mg |
¥862.00 | 2024-05-12 | |
Ambeed | A904552-1g |
4-Methyl-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide |
478030-15-8 | 90% | 1g |
$350.0 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629579-2mg |
N'-(4-methylbenzoyl)-1-tosylpiperidine-4-carbohydrazide |
478030-15-8 | 98% | 2mg |
¥536.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629579-5mg |
N'-(4-methylbenzoyl)-1-tosylpiperidine-4-carbohydrazide |
478030-15-8 | 98% | 5mg |
¥617.00 | 2024-05-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00910802-1g |
4-Methyl-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide |
478030-15-8 | 90% | 1g |
¥2401.0 | 2024-04-18 |
4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDEに関する追加情報
Recent Advances in the Study of 4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE (CAS: 478030-15-8)
In recent years, the compound 4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE (CAS: 478030-15-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential therapeutic applications, particularly in the context of enzyme inhibition and targeted drug design.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of this compound. Studies have demonstrated its efficacy as a potent inhibitor of specific enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory agents. Additionally, its ability to modulate key signaling pathways has been investigated, with preliminary results suggesting potential applications in oncology and neurodegenerative diseases.
The synthesis and optimization of 4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE have also been a focal point of recent investigations. Advances in synthetic methodologies have enabled the production of derivatives with enhanced pharmacokinetic properties, thereby improving their bioavailability and therapeutic potential. These developments are critical for the transition from preclinical studies to clinical trials.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the binding interactions of this compound with its target proteins. Such analyses have facilitated the rational design of more effective analogs, paving the way for the development of next-generation therapeutics. The integration of in silico techniques with experimental validation has significantly accelerated the drug discovery process.
In conclusion, the ongoing research on 4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE underscores its potential as a versatile scaffold in medicinal chemistry. Continued efforts to explore its biological activities and optimize its pharmacological profile are expected to yield significant advancements in the treatment of various diseases. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.
478030-15-8 (4-METHYL-N'-((1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE) 関連製品
- 2694724-82-6({4-(methanesulfinylmethyl)phenylmethyl}(methyl)amine)
- 2287300-98-3(4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole)
- 402-15-3(2-hydroxy-4-(trifluoromethyl)benzamide)
- 2229405-59-6(1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine)
- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)
- 72925-16-7((3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 1849305-85-6(1-[(2-Methoxyethoxy)methyl]cyclobutan-1-amine)
- 1797063-82-1(N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide)
- 1221341-56-5(Tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate)
- 49617-79-0(Benzene,1,3-diiodo-5-methyl-)
